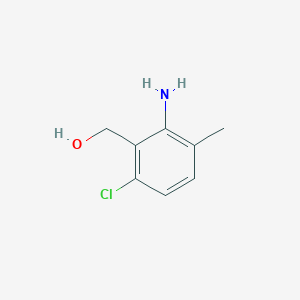

(2-Amino-6-chloro-3-methylphenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Amino-6-chloro-3-methylphenyl)methanol” is a chemical compound with the molecular formula C8H10ClNO. It has a molecular weight of 171.62 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of amines, such as “(2-Amino-6-chloro-3-methylphenyl)methanol”, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .

Molecular Structure Analysis

The molecular structure of “(2-Amino-6-chloro-3-methylphenyl)methanol” consists of a benzene ring with a methyl group (CH3), an amino group (NH2), and a hydroxyl group (OH) attached to it . The presence of these functional groups can influence the chemical behavior and reactivity of the molecule.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

- The study by Sun, Sun, and Rao (2014) discusses a gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, highlighting the advantages of C-H functionalization strategies over traditional methods, including milder reaction conditions and higher yields. This approach could potentially apply to the synthesis of derivatives of "(2-Amino-6-chloro-3-methylphenyl)methanol" for research and development purposes in pharmaceuticals and materials science (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014).

Methanol as a Reactant

- Sarki et al. (2021) report on using methanol as both a C1 synthon and H2 source for selective N-methylation of amines and transfer hydrogenation of nitroarenes to anilines. This reflects methanol's utility in synthesizing N-methylated products and could suggest pathways for modifying "(2-Amino-6-chloro-3-methylphenyl)methanol" in pharmaceutical synthesis or material sciences (Naina Sarki et al., 2021).

Methanol in Organic Synthesis and Energy Technologies

- Methanol's role as a versatile building block for more complex chemical structures, such as acetic acid, methyl tertiary butyl ether, and dimethyl ether, is discussed by Dalena et al. (2018). This overview emphasizes methanol's significance in the chemical industry and its potential for reducing CO2 emissions through conversion to methanol, highlighting the broader environmental and technological relevance of methanol-related compounds (F. Dalena et al., 2018).

Specialty Chemicals from Methanol

- Whitaker et al. (2017) engineered E. coli to convert methanol into specialty chemicals, demonstrating methanol's potential as a substrate for biological production. This innovative application underscores the possibilities for biotechnological synthesis of complex molecules from methanol, potentially including derivatives of "(2-Amino-6-chloro-3-methylphenyl)methanol" (W. B. Whitaker et al., 2017).

Safety and Hazards

The safety data sheet for “(2-Amino-6-chloro-3-methylphenyl)methanol” suggests avoiding dust formation and inhalation of the compound. In case of skin or eye contact, it is recommended to wash off with soap and plenty of water. If ingested, it is advised not to induce vomiting and seek medical attention immediately .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the compound can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which may influence its interaction with its targets.

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and various metabolic processes .

Pharmacokinetics

The compound’s molecular weight (17163) suggests that it may have good bioavailability

Result of Action

Based on its potential reactions and interactions with various targets, it may influence a variety of cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Amino-6-chloro-3-methylphenyl)methanol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and its interactions with its targets .

Eigenschaften

IUPAC Name |

(2-amino-6-chloro-3-methylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPULIKDQJYWNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-6-chloro-3-methylphenyl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2933697.png)

![3-butyl-8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933699.png)

![4-(tert-butyl)-N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2933703.png)

![2-Chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-6-fluorobenzamide](/img/structure/B2933705.png)

![[4-(3-Methylphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2933706.png)

![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2933708.png)

![Ethyl 4-[(4-amino-3-pyridin-2-ylisothiazol-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B2933719.png)